Although the specific synthesis pathway for 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is not detailed in the provided literature, it can likely be synthesized through modifications of established synthetic routes for similar azaindole derivatives like BMS-488043. [] These methods often involve multistep reactions including Friedel-Crafts acylations and substitutions on the azaindole core. [, ]
Molecular Structure Analysis
Azaindole core: This forms the central scaffold of the molecule and is a common feature in HIV-1 attachment inhibitors. [, ]
Benzoylpiperazine moiety: This group is linked to the azaindole core and likely contributes to binding interactions with the target protein. [, ]
Substitutions: The specific arrangement of bromine and methoxy groups on the azaindole core are crucial for influencing the molecule's properties, including its potency and pharmacokinetic profile. []
Mechanism of Action
Based on the structural similarity to BMS-488043 and other related compounds, 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is likely to act as an HIV-1 attachment inhibitor. [, ] This mechanism involves interfering with the interaction between the viral envelope protein gp120 and the host cell receptor CD4, thereby preventing viral entry into the host cells. [, ]
Physical and Chemical Properties Analysis
Stability: Azaindole derivatives like BMS-488043 have shown reasonable stability profiles. []
Applications
Structure-Activity Relationship (SAR) Studies: Studying this compound alongside other azaindole derivatives can help researchers understand how specific substitutions on the core structure affect antiviral activity and other important pharmacological properties. []
Compound Description: This compound serves as the initial screening lead for the development of HIV-1 attachment inhibitors. It exhibits antiviral activity but lacks desirable pharmaceutical properties. []
Relevance: This compound shares the core structure of a benzoylpiperazine group linked to an indole ring through an ethane-1,2-dione bridge with 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione. The key difference lies in the replacement of the indole moiety in the lead compound with a 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl group in the target compound. This modification aims to improve the pharmaceutical properties and enhance the antiviral activity. []
Compound Description: BMS-377806 represents a potent HIV-1 attachment inhibitor that progressed to clinical studies. Its structure incorporates a chiral center in the piperazine ring and a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl group. []
Relevance: Both BMS-377806 and 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione belong to the azaindole class of HIV-1 attachment inhibitors and share a common structural framework. The similarities include the benzoylpiperazine moiety, the ethane-1,2-dione linker, and the presence of a methoxy group on the pyrrolopyridine core. The distinctions arise from the bromine atom at the 7-position and the specific isomeric form of the piperazine ring in the target compound, highlighting the exploration of structure-activity relationships within this chemical class. []
Compound Description: BMS-488043 is a drug candidate and potent HIV-1 attachment inhibitor that demonstrated antiviral activity in reducing viral load in HIV-1-infected individuals during clinical trials. It features a 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl group attached to the core structure. [, , , ]
Relevance: BMS-488043 shares a close structural resemblance to 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione. The primary difference lies in the substitution at the 7-position of the pyrrolo[2,3-c]pyridine ring. BMS-488043 possesses a methoxy group at this position, whereas the target compound has a bromine atom. This subtle alteration highlights the investigation of the impact of different substituents at this position on the compound's antiviral activity and pharmacological properties. [, , , ]
Compound Description: BMS-585248 is identified as a highly potent HIV-1 attachment inhibitor with improved in vitro potency and pharmacokinetic properties compared to BMS-488043. Its structure includes a 4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl group. []
Relevance: Both BMS-585248 and 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione belong to a series of 4-fluoro-6-azaindole derivatives designed as HIV-1 attachment inhibitors. The shared structural features include the benzoylpiperazine moiety, the ethane-1,2-dione linker, and the 4-fluoro-6-azaindole core. The key distinction lies in the substitution at the 7-position of the azaindole ring, with BMS-585248 having a [, , ]triazol-1-yl group and the target compound having a methoxy group. This difference underscores the structure-activity relationship studies focusing on modifications at the 7-position to optimize potency and pharmacokinetic parameters within this class of compounds. []
Compound Description: This compound is a phosphate ester prodrug designed to improve the sustained absorption of the parent compound, an HIV binding inhibitor. This prodrug is formulated with hydroxypropyl methylcellulose (HPMC) to enhance its stability and delivery properties. [, ]
Relevance: This prodrug exhibits significant structural similarities to 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione. Both compounds share the core structure of a benzoylpiperazine group linked to a pyrrolo[2,3-c]pyridine ring through an ethane-1,2-dione bridge. Additionally, both compounds have a methoxy substituent at the 4-position of the pyrrolo[2,3-c]pyridine ring. The key difference lies in the presence of a (phosphonooxy)methyl group at the 1-position and a 3-methyl-1H-1,2,4-triazol-1-yl group at the 7-position of the pyrrolo[2,3-c]pyridine ring in the prodrug. These modifications are strategically incorporated to enhance the prodrug's pharmacokinetic properties, specifically its absorption and stability. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.